molecular formula C15H11Cl2NO B2758624 1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole CAS No. 338963-34-1

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole

Cat. No.: B2758624
CAS No.: 338963-34-1
M. Wt: 292.16
InChI Key: XQPAUXVAGLPAPB-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a dichlorophenyl group, a furyl group, and a methyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde, 2-furylamine, and acetone.

    Condensation Reaction: The first step involves the condensation of 3,5-dichlorobenzaldehyde with 2-furylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with acetone under acidic conditions to form the pyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dichlorophenyl)-2-(2-thienyl)-5-methyl-1H-pyrrole: Similar structure with a thiophene ring instead of a furan ring.

    1-(3,5-dichlorophenyl)-2-(2-pyridyl)-5-methyl-1H-pyrrole: Contains a pyridine ring instead of a furan ring.

    1-(3,5-dichlorophenyl)-2-(2-phenyl)-5-methyl-1H-pyrrole: Contains a phenyl ring instead of a furan ring.

Uniqueness

1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole is unique due to the presence of both dichlorophenyl and furyl groups, which may impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c1-10-4-5-14(15-3-2-6-19-15)18(10)13-8-11(16)7-12(17)9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPAUXVAGLPAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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